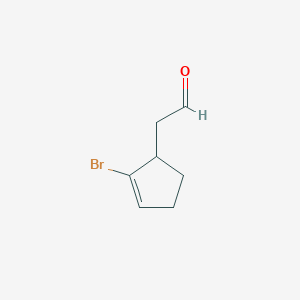

(2-Bromo-cyclopent-2-enyl)-acetaldehyde

Description

(2-Bromo-cyclopent-2-enyl)-acetaldehyde is a brominated acetaldehyde derivative featuring a cyclopentene ring substituted with a bromine atom at the 2-position and an aldehyde functional group. While direct studies on this compound are absent in the provided evidence, its structural analogs—such as brominated phenyl- and pyridyl-acetaldehydes—suggest it may serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications. The cyclopentene ring introduces strain due to its non-aromatic, unsaturated structure, which could enhance reactivity in ring-opening or cycloaddition reactions .

Properties

Molecular Formula |

C7H9BrO |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

2-(2-bromocyclopent-2-en-1-yl)acetaldehyde |

InChI |

InChI=1S/C7H9BrO/c8-7-3-1-2-6(7)4-5-9/h3,5-6H,1-2,4H2 |

InChI Key |

KJAHGBFQWVSPTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=C1)Br)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclopentene vs. Aromatic Rings : The cyclopentene ring in the target compound lacks aromatic stabilization, making it more reactive toward ring-opening or strain-relief reactions compared to the aromatic analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-(2-Bromo-6-nitrophenyl)acetaldehyde) increase the electrophilicity of the aldehyde, favoring nucleophilic additions. Conversely, electron-donating methoxy groups in 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde may reduce reactivity at the aldehyde but stabilize intermediates .

- Polarity and Solubility: The pyridine derivative (C₇H₆BrNO) is likely more polar due to its nitrogen atom, enhancing solubility in polar solvents like ethanol or DMSO, whereas the cyclopentene analog may exhibit lower water solubility .

Bromine Reactivity

- Aromatic Bromides : In 2-(5-Bromopyridin-2-yl)acetaldehyde and 2-(2-Bromo-6-nitrophenyl)acetaldehyde, the bromine atom is positioned on aromatic rings, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures .

- Cyclopentene Bromide : The bromine on the strained cyclopentene ring may undergo elimination to form cyclopentadiene or nucleophilic substitution (e.g., SN2) due to reduced steric hindrance compared to aromatic analogs .

Aldehyde Reactivity

- Electrophilicity : The nitro group in 2-(2-Bromo-6-nitrophenyl)acetaldehyde enhances the aldehyde's electrophilicity, making it more reactive toward Grignard reagents or hydride reductions compared to the methoxy-substituted analog .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) studies on chloro-phenylacetaldehyde isomers (e.g., 2-chloro-2-phenylacetaldehyde) reveal that substituent position significantly impacts retention times despite similar boiling points . By analogy, this compound may exhibit distinct GC-MS behavior compared to aromatic brominated analogs due to differences in polarity and ring strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.